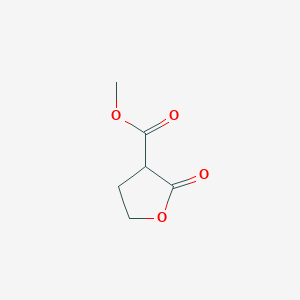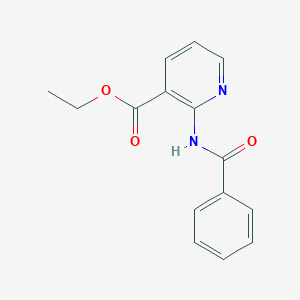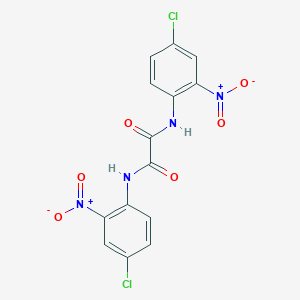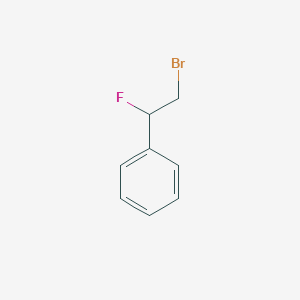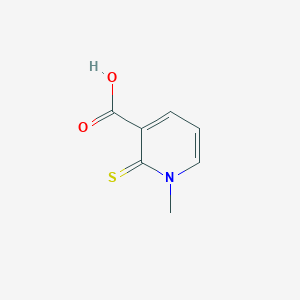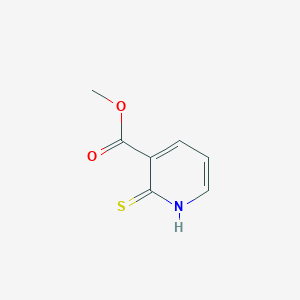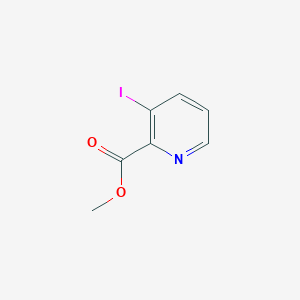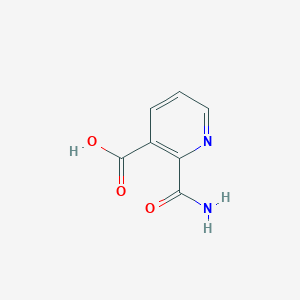![molecular formula C27H23ClN2O4 B186430 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 6155-84-6](/img/structure/B186430.png)
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development. The compound has also been shown to modulate the expression of certain genes involved in these processes.
Biochemische Und Physiologische Effekte
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potential to exert multiple effects on various cellular processes. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of focus is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanism of action of the compound and its effects on various cellular processes.
Synthesemethoden
The synthesis of 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 4-chlorobenzyl alcohol, 2-furaldehyde, and 4-methoxyphenyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
6155-84-6 |
|---|---|
Produktname |
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one |
Molekularformel |
C27H23ClN2O4 |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H23ClN2O4/c1-32-25-13-8-18(15-19(25)17-34-21-11-9-20(28)10-12-21)26-29-24-7-3-2-6-23(24)27(31)30(26)16-22-5-4-14-33-22/h2-15,26,29H,16-17H2,1H3 |
InChI-Schlüssel |
PTGSLCXENKVOMU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




